molecular formula C15H14N2O3S B14360829 N-(4-Nitrophenyl)-3-(phenylsulfanyl)propanamide CAS No. 93733-73-4

N-(4-Nitrophenyl)-3-(phenylsulfanyl)propanamide

Cat. No.: B14360829
CAS No.: 93733-73-4
M. Wt: 302.4 g/mol
InChI Key: RQEYCIIPWOIMLS-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)-3-(phenylsulfanyl)propanamide is an organic compound that features both nitro and sulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitrophenyl)-3-(phenylsulfanyl)propanamide typically involves the reaction of 4-nitroaniline with 3-(phenylsulfanyl)propanoic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrophenyl)-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a catalyst, sodium dithionite.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Nitrophenyl)-3-(phenylsulfanyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Nitrophenyl)-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The sulfanyl group can participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl phenyl sulfide: Similar structure but lacks the amide group.

    4-Nitrophenyl phenyl sulfone: Similar structure but with a sulfone group instead of a sulfanyl group.

Uniqueness

N-(4-Nitrophenyl)-3-(phenylsulfanyl)propanamide is unique due to the presence of both nitro and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications.

Properties

93733-73-4

Molecular Formula

C15H14N2O3S

Molecular Weight

302.4 g/mol

IUPAC Name

N-(4-nitrophenyl)-3-phenylsulfanylpropanamide

InChI

InChI=1S/C15H14N2O3S/c18-15(10-11-21-14-4-2-1-3-5-14)16-12-6-8-13(9-7-12)17(19)20/h1-9H,10-11H2,(H,16,18)

InChI Key

RQEYCIIPWOIMLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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